molecular formula C6H16O3Si B12612496 Butyl(dimethoxy)silanol CAS No. 918547-95-2

Butyl(dimethoxy)silanol

Cat. No.: B12612496
CAS No.: 918547-95-2
M. Wt: 164.27 g/mol
InChI Key: SGJPATCCPLZYOY-UHFFFAOYSA-N
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Description

Butyl(dimethoxy)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to a butyl group and two methoxy groups. This compound is part of the broader class of silanols, which are known for their applications in various fields, including materials science, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(dimethoxy)silanol can be synthesized through the hydrolysis of butyl(dimethoxy)silane. The reaction typically involves the addition of water to butyl(dimethoxy)silane under controlled conditions, leading to the formation of this compound and methanol as a byproduct. The reaction can be represented as follows:

Butyl(dimethoxy)silane+H2OThis compound+Methanol\text{Butyl(dimethoxy)silane} + \text{H}_2\text{O} \rightarrow \text{this compound} + \text{Methanol} Butyl(dimethoxy)silane+H2​O→this compound+Methanol

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale hydrolysis reactors where butyl(dimethoxy)silane is reacted with water. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The resulting this compound is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl(dimethoxy)silanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols with higher oxidation states.

    Reduction: Reduction reactions can convert this compound to silanes with lower oxidation states.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the methoxy groups.

Major Products Formed

    Oxidation: Higher oxidation state silanols.

    Reduction: Lower oxidation state silanes.

    Substitution: Silanols with different functional groups replacing the methoxy groups.

Scientific Research Applications

Butyl(dimethoxy)silanol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of butyl(dimethoxy)silanol involves its ability to form strong bonds with various substrates through its silicon atom. The methoxy groups can undergo hydrolysis to form silanol groups, which can then interact with other molecules through hydrogen bonding or covalent bonding. This property makes it useful in applications requiring strong adhesion or modification of surfaces.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilanol: Similar structure but with three methyl groups instead of a butyl group and two methoxy groups.

    Triethoxysilanol: Contains three ethoxy groups instead of a butyl group and two methoxy groups.

    Tetraethylsilanol: Contains four ethyl groups instead of a butyl group and two methoxy groups.

Uniqueness

Butyl(dimethoxy)silanol is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to other silanols. The butyl group provides increased hydrophobicity and flexibility, making it suitable for specific applications where these properties are desired.

Properties

IUPAC Name

butyl-hydroxy-dimethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O3Si/c1-4-5-6-10(7,8-2)9-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJPATCCPLZYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10711291
Record name Butyl(dimethoxy)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918547-95-2
Record name Butyl(dimethoxy)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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